![molecular formula C19H16N2O3S B5507139 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide](/img/structure/B5507139.png)
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives involves reactions between benzenesulfonamide and other chemical agents in the presence of catalysts like phosphorous oxychloride. These processes are characterized by specific conditions that facilitate the formation of the desired compound. For example, research has shown that the reaction of benzenesulfonamide with 3-methoxybenzoic acid under certain conditions results in the formation of compounds with complex molecular structures (Sreenivasa et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using various analytical techniques, including IR, 1H-NMR, 13C-NMR, and elemental analysis, with x-ray diffraction studies providing detailed insights into the crystal systems and geometries. For instance, compounds have been reported to crystallize in specific crystal systems, exhibiting unique unit cell parameters and stabilizing interactions such as hydrogen bonds and π interactions (Sreenivasa et al., 2014).
Chemical Reactions and Properties
Sulfonamide derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. These reactions are pivotal in modifying the molecular structure to achieve desired functionalities or to enhance certain properties. For example, N-alkylation reactions have been utilized to introduce alkyl groups into sulfonamides, showcasing the versatility of these compounds in chemical synthesis (Lu et al., 2015).
Scientific Research Applications
Anticancer Potential
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide and its derivatives have been explored for their potential anticancer activities. Studies have demonstrated that certain derivatives of this compound show promising results against various cancer cell lines. For instance, a study reported the synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, which displayed significant activity against breast cancer and neuroblastoma cell lines (Motavallizadeh et al., 2014). Additionally, another study highlighted the synthesis of novel 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)- N -substituted benzenesulfonamide derivatives, which exhibited in vitro antimicrobial and anticancer activities (Kumar et al., 2014).
Antimicrobial Effects
Research has also been conducted on the antimicrobial properties of this compound. A study reported the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds, indicating the antimicrobial activity of these derivatives against various bacteria and fungi (Sarvaiya et al., 2019). Moreover, synthesis and antibacterial and antifungal activity of some new pyrazoline and pyrazole derivatives were explored, revealing the potential antimicrobial efficacy of these compounds (Hassan, 2013).
Enzyme Inhibition Studies
The compound and its derivatives have been studied for their potential as enzyme inhibitors. For example, a study presented the discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII, showcasing their potential in targeted cancer therapies (Güzel-Akdemir et al., 2015).
Antidiabetic Activity
Another area of researchincludes the exploration of antidiabetic properties. A study evaluated N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives for their in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. Several compounds showed significant lowering of plasma glucose levels, indicating potential as antidiabetic agents (Moreno-Díaz et al., 2008).
Antitumor Evaluation and Molecular Modeling
Research has also delved into antitumor evaluations and molecular modeling of such compounds. A study on novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides found significant cytotoxic activity against various cancer cell lines, supported by quantitative structure–activity relationship (QSAR) studies (Tomorowicz et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-21-17-12-11-16(14-9-6-10-15(18(14)17)19(21)22)20-25(23,24)13-7-4-3-5-8-13/h3-12,20H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRJKOSHTDJEPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NS(=O)(=O)C4=CC=CC=C4)C=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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